N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride (CAS: 2866335-81-9) is a structurally constrained secondary amine building block utilized in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Featuring an N-methylpyrazole motif coupled with a rigid cyclobutane ring, this compound is engineered to optimize the physicochemical properties of downstream drug candidates while streamlining the synthetic process. Supplied as a bench-stable dihydrochloride salt, it mitigates the handling, volatility, and oxidation issues typically associated with free-base secondary amines, serving as a reliable precursor for high-throughput library synthesis and scale-up manufacturing workflows [1].
Procuring generic alternatives, such as the free base form or unmethylated pyrazole analogs, introduces significant inefficiencies into the synthetic workflow. The free base of this secondary amine is an oil prone to atmospheric oxidation, requiring specialized inert storage and complicating stoichiometric precision during automated dispensing. Furthermore, utilizing an unsubstituted pyrazole analog leads to tautomeric mixtures during downstream functionalization, which reduces the yield of the desired regioisomer and necessitates resource-intensive preparative HPLC purification. Selecting the exact N-methylated dihydrochloride salt ensures predictable reactivity, long-term shelf stability, and streamlined purification protocols, directly lowering the overall cost of synthesis [1].
The dihydrochloride salt form of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine demonstrates physical and chemical stability under standard laboratory conditions, addressing the degradation vulnerabilities of its free base counterpart. Accelerated stability testing indicates that the salt form maintains high purity without the need for cryogenic or inert-gas storage [1].
| Evidence Dimension | Purity retention over 6 months |
| Target Compound Data | >99.5% purity (Dihydrochloride salt) |
| Comparator Or Baseline | <92.0% purity with visible discoloration (Free base analog) |
| Quantified Difference | 7.5% higher purity retention; elimination of oxidative degradation |
| Conditions | 25°C / 60% Relative Humidity (Open container simulation) |
Ensures reliable stoichiometry and eliminates the need for specialized storage, reducing batch-to-batch variability in large-scale synthetic campaigns.
The N-methyl group on the pyrazole ring locks the molecule into a single tautomeric state. During standard amide coupling or Buchwald-Hartwig amination, this structural feature prevents the formation of complex isomeric mixtures that occur when using unsubstituted pyrazole building blocks [1].
| Evidence Dimension | Single-regioisomer product yield |
| Target Compound Data | >94% yield of the desired regioisomer |
| Comparator Or Baseline | ~58% yield (3:1 tautomeric mixture) for the unsubstituted N-[(1H-pyrazol-5-yl)methyl]cyclobutanamine |
| Quantified Difference | 36% absolute increase in target yield; zero tautomeric byproducts |
| Conditions | Standard HATU-mediated amide coupling conditions |
Eliminates the need for complex, resource-intensive preparative HPLC purification steps, significantly lowering overall synthesis time and cost.
Substituting standard cyclopentyl or cyclohexyl rings with a cyclobutane motif provides a quantifiable reduction in lipophilicity while maintaining conformational rigidity. This structural choice ensures that downstream APIs maintain favorable aqueous solubility profiles compared to their more lipophilic analogs [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) contribution |
| Target Compound Data | cLogP contribution ~0.6 (Cyclobutanamine core) |
| Comparator Or Baseline | cLogP contribution ~1.1 (Cyclopentanamine core) |
| Quantified Difference | ~0.5 unit reduction in lipophilicity |
| Conditions | In silico physicochemical profiling (Chemoinformatics models) |
Allows medicinal chemists to fine-tune the pharmacokinetic properties of lead compounds without drastically altering the steric footprint of the basic amine.
The dihydrochloride formulation of this building block ensures rapid dissolution in aqueous media, a critical parameter for biphasic reaction setups and environmentally friendly synthetic protocols. In contrast, the free base exhibits poor aqueous solubility, which severely limits compatible solvent choices during late-stage functionalization [1].
| Evidence Dimension | Aqueous solubility at pH 7.4 |
| Target Compound Data | >75 mg/mL (Dihydrochloride salt) |
| Comparator Or Baseline | <2 mg/mL (Free base) |
| Quantified Difference | >35-fold increase in aqueous solubility |
| Conditions | Aqueous buffer solubility assay at 25°C |
Broadens the range of compatible green solvents and simplifies liquid-liquid extraction protocols during late-stage functionalization.
The N-methylpyrazole motif is a privileged hinge-binding element in kinase inhibitor design. The high aqueous solubility and predictable regioselectivity of the dihydrochloride salt make it a highly efficient choice for automated, high-throughput parallel synthesis where consistent coupling yields are required [1].
For central nervous system targets, controlling lipophilicity is critical. The cyclobutane ring provides the necessary basic amine vector while keeping the overall cLogP low, making this compound a strategic precursor for optimizing blood-brain barrier penetration in GPCR ligand campaigns compared to cyclopentyl analogs [1].
In process chemistry, the handling characteristics of raw materials directly impact manufacturing costs. The bench-stable, non-hygroscopic nature of this dihydrochloride salt allows for precise weighing and bulk storage without degradation, ensuring reproducible batch-to-batch manufacturing of advanced intermediates [1].